

MK-8745 anti-tumor efficacy xenograft model comparison

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: MK-8745

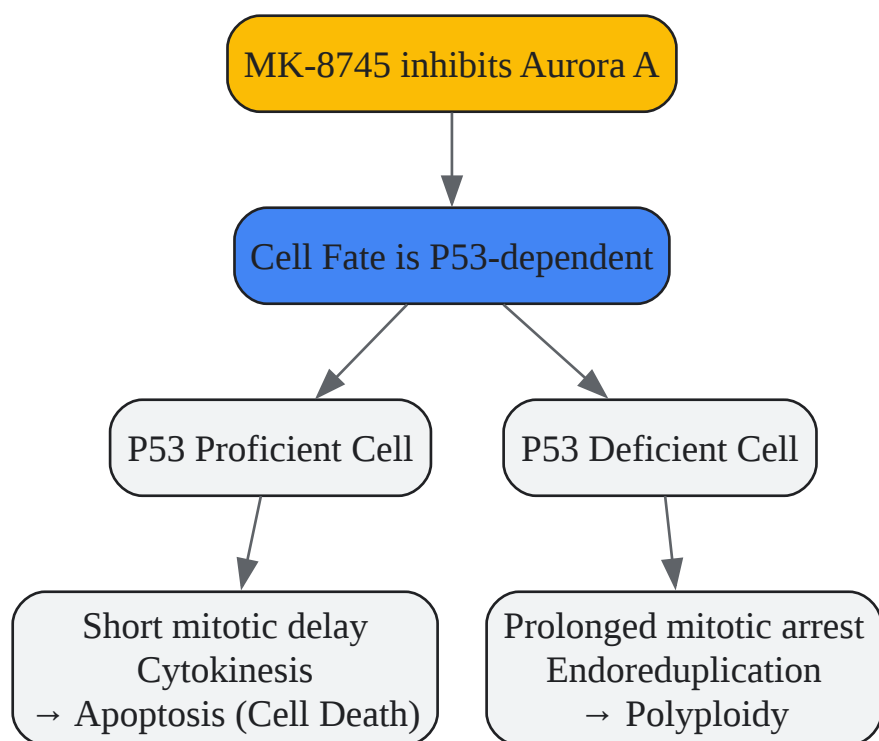
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MK-8745 Profile & Mechanism of Action

MK-8745 is a novel, potent, and selective small-molecule inhibitor of Aurora A kinase, with a reported IC₅₀ value of 0.6 nM [1].

Its mechanism of action is notably **p53-dependent** [2] [1]. The cellular fate upon Aurora A inhibition by **MK-8745** is determined by the p53 status of the cancer cell, as illustrated below.



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Anti-Tumor Efficacy in Xenograft Models

The following table summarizes the key experimental data from xenograft studies involving **MK-8745**.

Cancer Model	Host Mouse	Dosing Regimen	Reported Efficacy	Key Context / Mechanism
HCT116 Isogenic Cells (Colorectal) [1]	Female athymic mice	Subcutaneous (s.c.), 800 nM for 7-12 days	Significant tumor growth inhibition	Anti-tumor activity was demonstrated; however, it did not cause complete tumor regression, and drug-resistant tumors remained.
HCT116 Isogenic Cells	<i>Information not specified in abstract</i>	<i>Information not specified in abstract</i>	Induction of apoptosis in p53 wild-type cells; induction of	p53 status was a determining factor for induction of apoptosis vs. polyploidy.

Cancer Model	Host Mouse	Dosing Regimen	Reported Efficacy	Key Context / Mechanism
(Colorectal) [2]			polyploidy in p53-deficient cells.	

Experimental Protocol Overview

The general workflow for evaluating a compound like **MK-8745** in a subcutaneous xenograft model, based on standard methodologies from the search results, involves several key stages [3] [4]:

- **Model Generation:** Immunodeficient mice (e.g., NSG, athymic nude) are subcutaneously implanted with cancer cells or tumor fragments.
- **Tumor Monitoring:** Tumor growth is monitored by measuring perpendicular diameters with an electronic caliper. Tumor volume (V) is often calculated using the formula: $V = (\pi/6) \times d^3$, where d is the mean diameter [5].
- **Treatment:** When tumors reach a predetermined volume (e.g., 200-300 mm³), mice are randomized into treatment and control groups. Dosing follows the planned schedule.
- **Efficacy Assessment:** Tumor growth in the treated group is compared to the control group over time. Key metrics include tumor growth inhibition and time to tumor failure (e.g., time for a tumor to quadruple in volume) [5] [4].

Interpretation & Research Considerations

When interpreting these findings, please consider:

- **The p53 status** of the tumor model is a critical factor for predicting the outcome of **MK-8745** treatment, as it determines whether the result is apoptosis or polyploidy [2].
- The available data is **limited**. The search results did not contain head-to-head comparisons of **MK-8745** with other Aurora A inhibitors (e.g., Alisertib) in terms of potency, efficacy, or toxicity profiles in xenograft models.
- The field is moving towards more complex models. While the data for **MK-8745** comes from cell-line-derived xenografts (CDX), **Patient-Derived Xenografts (PDX)** are now considered superior for recapitulating patient tumor heterogeneity and architecture, and are increasingly used in preclinical drug evaluation [6].

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